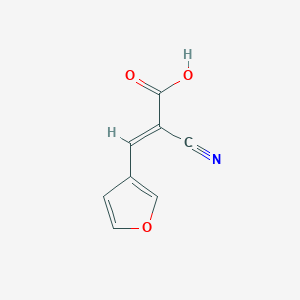

2-Cyano-3-(furan-3-yl)prop-2-enoic acid

Description

Significance of Alpha,Beta-Unsaturated Nitriles and Carboxylic Acids in Organic Synthesis and Medicinal Chemistry

The core structure of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid contains an alpha,beta-unsaturated carbonyl system, a feature of immense importance in chemistry. These structures are characterized by a carbon-carbon double bond conjugated with a carbonyl or, in this case, a cyano (nitrile) group and a carboxylic acid. This conjugation results in electron delocalization, which activates the molecule for a variety of chemical transformations. fiveable.me

Specifically, the alpha,beta-unsaturated nitrile moiety is a powerful building block in organic synthesis. fiveable.me The nitrile group's unique reactivity makes these compounds valuable for constructing highly functionalized molecules and nitrogen-containing heterocycles like pyridines and pyrroles. fiveable.mecolab.ws The double bond is susceptible to nucleophilic attack in what is known as a Michael addition, a fundamental carbon-carbon bond-forming reaction. nih.gov

In medicinal chemistry, this reactive nature is both a point of interest and caution. The ability to act as a Michael acceptor allows these compounds to form covalent bonds with biological targets, such as enzymes, which can be a strategy for developing highly potent and irreversible inhibitors. nih.gov This approach has been explored for creating drugs that can overcome resistance in cancer therapy. nih.gov The carboxylic acid group further enhances the molecule's utility, often improving solubility and providing an additional point for interaction with biological receptors or for further chemical modification.

The Furan (B31954) Moiety in Chemical Compounds and Its Role in Biological Activity

Furan is an aromatic, five-membered heterocyclic ring containing one oxygen atom. scispace.com The furan ring is a common scaffold found in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities. scispace.comijabbr.comnih.gov Its presence in a molecule can significantly influence its pharmacological profile.

Furthermore, the furan ring is often considered a bioisostere for other aromatic rings like benzene (B151609) or thiophene. This means it can replace these other rings in a drug molecule without losing biological activity, a strategy often used by medicinal chemists to fine-tune a compound's properties. The oxygen atom in the furan ring can also act as a hydrogen bond acceptor, providing a crucial interaction point with biological targets. ijabbr.com

Overview of Research Trajectories for 2-Cyano-3-(furan-3-yl)prop-2-enoic Acid and Related Structures

While specific research on 2-Cyano-3-(furan-3-yl)prop-2-enoic acid is not extensively documented in mainstream literature, the research trajectory for this class of compounds can be understood by examining its constituent parts and close analogs. The synthesis of such molecules is typically achieved through the Knoevenagel condensation. scielo.org.mxscielo.br This reaction involves the condensation of an aldehyde (in this case, furan-3-carbaldehyde) with an active methylene (B1212753) compound like cyanoacetic acid. scielo.brresearchgate.net

Research into related furan-based cyanoacrylates and cyanoacrylic acids has explored several areas:

Anticancer Activity: Many furan-containing compounds are investigated for their potential as anticancer agents. nih.gov For instance, certain furan-based derivatives have been shown to induce apoptosis (programmed cell death) and disrupt the cell cycle in cancer cell lines. nih.gov

Enzyme Inhibition: The alpha,beta-unsaturated nitrile structure is a key feature in various enzyme inhibitors. Derivatives of this class have been synthesized and evaluated as inhibitors for enzymes like tyrosinase and xanthine (B1682287) oxidase, which are implicated in browning of food and hyperuricemia, respectively. frontiersin.orgnih.gov

Antimicrobial Agents: Furan derivatives are widely screened for antimicrobial properties. scispace.comutripoli.edu.ly The combination of the furan ring with the reactive acryloyl system presents a promising scaffold for developing new antibacterial and antifungal agents. mdpi.com

Synthetic Intermediates: These molecules serve as versatile intermediates for creating more complex chemical structures. fiveable.mecolab.ws The reactive double bond and the functional groups (nitrile, carboxylic acid) allow for a range of subsequent chemical modifications. rsc.org

Academic Research Objectives and Contemporary Relevance

The academic interest in 2-Cyano-3-(furan-3-yl)prop-2-enoic acid and its relatives is driven by the continuous search for new bioactive molecules and efficient synthetic methods. The primary objectives of such research include:

Discovery of Novel Therapeutics: A major goal is to use this scaffold as a starting point for developing new drugs. By synthesizing a library of related derivatives and screening them for biological activity, researchers aim to identify lead compounds for conditions like cancer, microbial infections, or metabolic disorders. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure—for example, by changing the substitution pattern on the furan ring or altering the groups attached to the double bond—to understand how these changes affect biological activity. This provides crucial insights for designing more potent and selective compounds. nih.gov

Development of Novel Synthetic Methodologies: The Knoevenagel condensation used to prepare these compounds is a classic reaction, but there is ongoing research to make the process more efficient, environmentally friendly ("greener"), and higher-yielding using novel catalysts or reaction conditions like microwave irradiation. scielo.org.mxmdpi.comrsc.org

Probing Biological Mechanisms: These molecules can be used as chemical tools to study biological processes. For instance, an inhibitor based on this scaffold can help elucidate the function of a particular enzyme in a metabolic pathway. frontiersin.org

The contemporary relevance of this research lies in its potential to address pressing medical needs, such as drug-resistant infections and cancer, by providing novel chemical scaffolds that can be optimized into effective therapeutic agents.

Chemical Compound Information

The following table lists the chemical compounds mentioned in this article.

| Compound Name | Other Names / Analogs | Key Role/Feature |

| 2-Cyano-3-(furan-3-yl)prop-2-enoic acid | - | Subject of the article |

| Furan-3-carbaldehyde | - | Starting material for synthesis |

| Cyanoacetic acid | - | Starting material for synthesis |

| (E)-2-Cyano-3-(furan-2-yl)acrylic acid | Furan-2-yl analog | A closely related compound studied for its properties |

| Pyridines | - | Potential synthetic target |

| Pyrroles | - | Potential synthetic target |

| Kojic acid | - | Reference tyrosinase inhibitor |

| Febuxostat | - | Reference xanthine oxidase inhibitor |

Chemical Properties of Selected Compounds

This table provides a summary of key chemical identifiers and properties for the primary compound and a close analog.

| Property | 2-Cyano-3-(furan-3-yl)prop-2-enoic acid | (2E)-2-Cyano-3-(furan-2-yl)prop-2-enoic acid |

| Molecular Formula | C₈H₅NO₃ lab-chemicals.com | C₈H₅NO₃ biosynth.com |

| Molecular Weight | 163.13 g/mol lab-chemicals.com | 163.13 g/mol biosynth.com |

| CAS Number | Not widely available | 73403-29-9 biosynth.com |

| Appearance | Brown crystal (for furan-2-yl analog) scielo.br | Brown crystal scielo.br |

| Melting Point | Not widely available | 168-170 °C scielo.br |

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11)/b7-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMBMDUBGAVDIF-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Cyano 3 Furan 3 Yl Prop 2 Enoic Acid

Condensation Reactions as Primary Synthetic Pathways

The most direct and widely employed method for synthesizing compounds of this class is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, which in this case are furan-3-carbaldehyde and 2-cyanoacetic acid, respectively.

Knoevenagel Condensation Variants Utilizing Furan-3-carbaldehyde

The Knoevenagel condensation is a cornerstone for carbon-carbon bond formation. researchgate.netnih.gov For the specific synthesis of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid, the reaction proceeds by combining furan-3-carbaldehyde with 2-cyanoacetic acid. The active methylene group in 2-cyanoacetic acid is readily deprotonated by a base, forming a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the furan-3-carbaldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product. While direct literature for the furan-3-yl isomer is sparse, extensive research on the analogous furan-2-yl isomer provides a reliable blueprint for this synthesis. scielo.brisaac-scientific.com

Optimization of Reaction Conditions and Catalyst Selection (e.g., Base Catalysis)

The efficiency and yield of the Knoevenagel condensation are highly dependent on the choice of catalyst and reaction conditions. Basic catalysts are typically employed to facilitate the deprotonation of the active methylene compound. researchgate.net

Catalysts: A variety of bases can be used, ranging from weak organic bases like piperidine (B6355638) and pyridine to stronger inorganic bases like potassium hydroxide (KOH). researchgate.netscielo.brisaac-scientific.com The choice of catalyst can influence reaction rates and selectivity. For instance, studies on related syntheses have successfully used catalysts such as ammonium (B1175870) acetate, triethylamine, and triphenylphosphine. researchgate.netorganic-chemistry.org

Solvents and Temperature: The reaction can be performed in various solvents, including ethanol, water, or even under solvent-free conditions. scielo.brisaac-scientific.comorganic-chemistry.org The use of greener solvents like water is often preferred to minimize environmental impact. scielo.br Temperature is another critical parameter; reactions are often conducted at elevated temperatures, such as 75-80°C, to drive the condensation and subsequent dehydration. scielo.br Microwave irradiation has also been effectively used to accelerate the reaction, often reducing reaction times from hours to minutes. scielo.br

Optimization studies on the synthesis of the analogous (E)-2-Cyano-3-(furan-2-yl)acrylic acid demonstrated that using 20 mol% KOH in water at 75°C for 20 minutes resulted in a 99% yield, showcasing the high efficiency of this pathway. scielo.br

Table 1: Catalyst and Condition Variants for Knoevenagel Condensation of Furan (B31954) Aldehydes

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Furfural (B47365) (Furan-2-carbaldehyde) | Cyanoacetic acid | KOH (20 mol%) | Water | 75°C, 20 min | 99% |

| Various Aromatic Aldehydes | Ethyl cyanoacetate (B8463686) | Piperidine | Ethanol | Boiling | Not specified |

| Various Aromatic Aldehydes | Ethyl cyanoacetate / Malononitrile (B47326) | Triphenylphosphine | Solvent-free | Microwave irradiation | Excellent |

| Various Aromatic Aldehydes | Cyanoacetamide | Triethylamine | NaCl solution | Microwave, 35 min | 90-99% |

Regioselective Installation of the Furan-3-yl Group

The regioselectivity of the final product, specifically having the furan substituent at the 3-position of the propenoic acid chain, is determined at the outset by the choice of starting materials. The synthesis unequivocally requires the use of furan-3-carbaldehyde . The Knoevenagel condensation itself does not direct the position on the furan ring; rather, it builds the propenoic acid chain onto the pre-existing aldehyde group. Therefore, the strategic installation of the furan-3-yl group is accomplished by selecting the correct furan aldehyde isomer as the substrate. Syntheses focused on other isomers, such as the more common furan-2-yl variant, begin with furan-2-carbaldehyde (furfural). scielo.brnih.gov The synthesis of variously substituted furans, including 3-substituted furans, can be achieved through multiple distinct pathways if the starting aldehyde is not commercially available. bohrium.comsemanticscholar.orgnih.gov

Stereoselective Synthesis of (E) and (Z) Isomers of 2-Cyano-3-(furan-3-yl)prop-2-enoic Acid

The double bond formed during the Knoevenagel condensation can result in two geometric isomers: (E) and (Z). In most reported Knoevenagel condensations involving aromatic aldehydes and cyanoacetic acid derivatives, there is a strong thermodynamic preference for the formation of the (E)-isomer. organic-chemistry.org This is due to the lower steric hindrance when the larger substituents (the furan ring and the carboxylic acid group) are on opposite sides of the double bond.

X-ray analysis of products from related reactions confirms the formation of the (E)-geometry. While specific studies on the stereoselective synthesis of the (Z)-isomer of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid are not prevalent, achieving the less stable (Z)-isomer would likely require specialized synthetic methods, potentially involving photochemical isomerization of the (E)-isomer or stereoselective reduction of a corresponding alkyne precursor. Other advanced methods for the stereoselective synthesis of (E)- and (Z)-alkenes often involve distinct catalytic pathways that can control the geometry of the final product. nsf.govnih.govnsf.gov

Exploration of Alternative Synthetic Routes

While the Knoevenagel condensation is the most direct approach, other classical and modern organic reactions could theoretically be adapted for the synthesis of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid.

Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640). A variation of this reaction using a cyano-substituted anhydride could potentially yield the desired product.

Reformatsky Reaction: A modified Reformatsky reaction using an α-halo cyanoacetate ester with furan-3-carbaldehyde would produce a β-hydroxy intermediate. Subsequent dehydration would yield the target unsaturated compound.

Wittig-type Reactions: Horner-Wadsworth-Emmons (HWE) olefination provides excellent control over alkene geometry, typically favoring the (E)-isomer. A phosphonate ylide bearing both a cyano and a carboxylate group could react with furan-3-carbaldehyde to form the desired product.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could be envisioned. For instance, coupling 3-bromofuran with 2-cyanoacrylic acid under appropriate catalytic conditions could form the target molecule, although this is a more complex and less atom-economical approach than direct condensation.

Scalability Considerations for Research and Development

For the production of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid beyond the laboratory bench, scalability is a critical factor. The Knoevenagel condensation is generally well-suited for larger-scale synthesis due to its often simple and robust nature.

Key considerations for scaling up include:

Reaction Conditions: Methods that use mild conditions, inexpensive and non-toxic catalysts, and green solvents like water or ethanol are highly desirable. scielo.br Solvent-free reactions or those using microwave assistance can also be advantageous, though specialized equipment may be needed for large-scale microwave synthesis. organic-chemistry.orgacs.org

Process Technology: Transitioning from traditional batch processing to continuous flow synthesis can offer significant advantages for scalability. researchgate.net Continuous manufacturing improves safety, reduces waste, simplifies scale-up, and can lower operating costs. researchgate.net

Purification: The ease of product isolation is crucial. In many Knoevenagel condensations, the product precipitates from the reaction mixture upon cooling or acidification, allowing for simple filtration as the primary purification step. isaac-scientific.com This avoids the need for costly and time-consuming chromatographic purification.

Atom Economy: The Knoevenagel condensation has good atom economy, with water being the only major byproduct, which aligns with the principles of green chemistry and reduces waste streams on a larger scale. researchgate.net

The feasibility of large-scale preparation for similar compounds has been noted in the literature, suggesting that the synthesis of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid via Knoevenagel condensation is a viable strategy for research and development purposes. mdpi.com

Chemical Reactivity and Transformation Pathways of 2 Cyano 3 Furan 3 Yl Prop 2 Enoic Acid

Reactions at the Alpha,Beta-Unsaturated Carbon-Carbon Double Bond

The carbon-carbon double bond in 2-Cyano-3-(furan-3-yl)prop-2-enoic acid is electron-deficient due to the conjugation with both the cyano and the carboxylic acid groups. This strong activation makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The electron-poor nature of the alkene bond facilitates conjugate or 1,4-addition reactions. In this process, a nucleophile attacks the β-carbon, leading to the formation of a new carbon-nucleophile bond. The reaction proceeds via an enolate intermediate which is subsequently protonated. google.comacs.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, may favor 1,2-addition to the carbonyl group of the carboxylic acid (after deprotonation), but weaker, softer nucleophiles preferentially undergo 1,4-conjugate addition. chemistrysteps.com The general mechanism involves the nucleophile adding to the β-carbon, followed by protonation of the resulting enolate at the α-carbon. nih.gov

Michael Addition Reactions with Carbon and Nitrogen Nucleophiles

The conjugate addition of resonance-stabilized carbanions (enolate ions) or other soft nucleophiles to α,β-unsaturated carbonyl compounds is known as the Michael reaction. google.comresearchgate.net 2-Cyano-3-(furan-3-yl)prop-2-enoic acid is an excellent Michael acceptor. The reaction is typically base-catalyzed, where the base generates the nucleophilic species (the Michael donor). nih.gov

Carbon Nucleophiles: Doubly stabilized carbon nucleophiles are effective Michael donors. researchgate.net Examples include enolates derived from malonic esters, β-ketoesters, and β-cyanoesters. These reactions are valuable for forming new carbon-carbon bonds and building more complex molecular skeletons. nih.gov

Nitrogen Nucleophiles: Amines can also act as nucleophiles in Michael additions. nih.gov The reaction involves the addition of the amine to the β-carbon of the unsaturated system. This type of conjugate addition is a common method for introducing nitrogen-containing functional groups.

The following table details potential Michael addition reactions with 2-Cyano-3-(furan-3-yl)prop-2-enoic acid.

| Michael Donor (Nucleophile) | Reagent/Conditions | Product Type |

| Diethyl malonate | Sodium ethoxide (NaOEt) in ethanol | Diethyl 2-(1-carboxy-1-cyano-2-(furan-3-yl)ethyl)malonate |

| Ethyl acetoacetate | Base (e.g., NaOEt) | Ethyl 2-(1-carboxy-1-cyano-2-(furan-3-yl)ethyl)-3-oxobutanoate |

| Ammonia (B1221849) | Aqueous or alcoholic solution | 3-Amino-2-cyano-3-(furan-3-yl)propanoic acid |

| Diethylamine | Inert solvent (e.g., THF, Methanol) | 3-(Diethylamino)-2-cyano-3-(furan-3-yl)propanoic acid |

Hydroarylation Reactions of Related Propenoic Acid Derivatives

While specific hydroarylation data for the furan-3-yl isomer is limited, studies on the closely related 3-(furan-2-yl)propenoic acids demonstrate a facile reaction with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). uns.ac.id This reaction results in the addition of an aryl group to the β-carbon of the propenoic acid scaffold, yielding 3-aryl-3-(furan-2-yl)propanoic acid derivatives. uns.ac.idmasterorganicchemistry.com

The proposed mechanism involves a superelectrophilic activation, where the starting furan (B31954) acid is O,C-diprotonated in the superacid medium. uns.ac.id This generates a highly reactive dicationic intermediate, which then undergoes a Friedel-Crafts-type reaction with the arene. uns.ac.idmasterorganicchemistry.com

The table below summarizes hydroarylation reactions performed on a related furan-2-yl derivative. masterorganicchemistry.com

| Arene | Reagent/Conditions | Product |

| Benzene (B151609) | Triflic Acid (TfOH), CH₂Cl₂ | 3-(Furan-2-yl)-3-phenylpropanoic acid |

| Toluene | Triflic Acid (TfOH), CH₂Cl₂ | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid |

| m-Xylene | Triflic Acid (TfOH), CH₂Cl₂ | 3-(2,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid |

Reactions of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group can undergo standard transformations, most notably esterification and amidation.

Esterification: The conversion of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid to its corresponding esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.netnih.govorganic-chemistry.org This is a reversible equilibrium-driven process. organic-chemistry.org Alternatively, Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a milder method for forming esters. researchgate.net

Amidation: Direct reaction of a carboxylic acid with an amine is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid must first be "activated". This is typically done using peptide coupling reagents. A common and efficient method involves reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt). aip.orgacs.org These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine to form the corresponding amide under mild conditions. nih.govacs.org

Transformations Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be transformed into other functionalities.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis typically yields a primary amide (transforming the -CN into a -CONH₂ group). More vigorous or prolonged reaction conditions can lead to complete hydrolysis to a carboxylic acid, resulting in a dicarboxylic acid derivative.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This is commonly achieved through catalytic hydrogenation using catalysts like Raney Nickel or Platinum oxide under a hydrogen atmosphere, or with chemical reducing agents such as lithium aluminum hydride (LiAlH₄).

Cyclization: The cyano group can participate in intramolecular radical reactions. If a radical is generated elsewhere in the molecule, it can add to the cyano group to form a new ring system, which after workup can yield a ketone.

Electrophilic and Nucleophilic Reactions on the Furan Ring

Electrophilic Reactions: The furan ring is an electron-rich aromatic system and is highly reactive towards electrophilic aromatic substitution, with reactivity significantly greater than that of benzene. nih.gov The oxygen atom donates electron density to the ring, activating it for electrophilic attack. Substitution occurs preferentially at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is more resonance-stabilized than the one formed by attack at C3 or C4. nih.gov

In 2-Cyano-3-(furan-3-yl)prop-2-enoic acid, the substituent is at the 3-position. This substituent is electron-withdrawing and will deactivate the ring relative to unsubstituted furan. However, the C2 and C5 positions remain the most activated sites for electrophilic attack. Common electrophilic substitution reactions applicable to furans include:

Halogenation: Bromination or chlorination using mild reagents. researchgate.net

Nitration: Typically carried out with acetyl nitrate (B79036) to avoid the strongly acidic and oxidizing conditions of nitric/sulfuric acid mixtures which can destroy the furan ring. researchgate.net

Friedel-Crafts Acylation: Reaction with an acid chloride or anhydride (B1165640) in the presence of a mild Lewis acid catalyst.

Nucleophilic Reactions: Nucleophilic aromatic substitution on an unsubstituted furan ring is not a favorable process. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. The existing substituent on 2-Cyano-3-(furan-3-yl)prop-2-enoic acid is deactivating for electrophilic attack but is not typically sufficient to promote nucleophilic substitution on the ring itself without the presence of a leaving group at another position.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The activated double bond in 2-cyano-3-(furan-3-yl)prop-2-enoic acid and its derivatives, such as the corresponding ethyl ester, serves as a key synthon in various cycloaddition and cyclocondensation reactions, leading to the formation of a range of fused and non-fused heterocyclic structures. The presence of multiple reaction sites allows for the construction of complex molecular architectures, which are of significant interest in medicinal and materials chemistry.

The synthesis of pyrrole (B145914), pyridine, and pyran derivatives from α,β-unsaturated cyano compounds is a well-established area of heterocyclic chemistry. While specific literature on the use of 2-cyano-3-(furan-3-yl)prop-2-enoic acid in these transformations is not extensively detailed, plausible synthetic routes can be proposed based on the known reactivity of analogous compounds.

Pyrrole Formation: Polysubstituted pyrroles can be synthesized through various multicomponent reactions. A potential pathway for the formation of a pyrrole derivative from ethyl 2-cyano-3-(furan-3-yl)prop-2-enoate could involve a reaction with an α-amino ketone in the presence of a suitable catalyst. This would likely proceed through an initial Michael addition of the enamine derived from the α-amino ketone to the activated double bond of the furan-containing substrate, followed by intramolecular cyclization and subsequent aromatization to yield the pyrrole ring.

Pyridine Formation: The synthesis of 2-pyridones, which are tautomers of 2-hydroxypyridines, can be achieved through the reaction of α,β-unsaturated cyanoesters with active methylene (B1212753) compounds in the presence of a base and an ammonia source, such as ammonium acetate. For instance, the reaction of ethyl 2-cyano-3-(furan-3-yl)prop-2-enoate with a ketone like acetone, in the presence of ammonium acetate, could be expected to yield a highly substituted 3-cyano-2-pyridone derivative. researchgate.net The general mechanism involves a series of condensation and cyclization steps.

Pyran Formation: 2-Amino-4H-pyran derivatives are readily synthesized via a one-pot, three-component reaction involving an aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound. nih.govacs.orgnih.gov While 2-cyano-3-(furan-3-yl)prop-2-enoic acid itself would not directly participate in this specific transformation as a primary component, its structural motif is similar to the intermediates formed. A plausible route to a pyran derivative could involve the reaction of ethyl 2-cyano-3-(furan-3-yl)prop-2-enoate with a nucleophile, such as a β-ketoester, under basic conditions. The initial Michael addition would be followed by intramolecular cyclization to form the pyran ring.

| Heterocycle | Potential Reactants with Ethyl 2-Cyano-3-(furan-3-yl)prop-2-enoate | General Conditions |

| Pyrrole | α-Amino ketone | Catalytic base or acid |

| Pyridine | Ketone, Ammonium acetate | Reflux in a suitable solvent |

| Pyran | β-Ketoester | Basic catalyst |

The rich chemical functionality of 2-cyano-3-(furan-3-yl)prop-2-enoic acid also allows for its transformation into a variety of other heterocyclic systems, including those containing two heteroatoms.

Pyridazinone Derivatives: The synthesis of pyridazin-3(2H)-ones can be accomplished by the reaction of appropriate α,β-unsaturated acids or esters with hydrazine (B178648) hydrate (B1144303). mdpi.comgrafiati.com The reaction of 2-cyano-3-(furan-3-yl)prop-2-enoic acid with hydrazine hydrate would be expected to proceed via an initial Michael addition of the hydrazine to the activated double bond, followed by intramolecular cyclization and dehydration to afford the corresponding 4-cyano-6-(furan-3-yl)-4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation or tautomerization could lead to the aromatic pyridazinone.

Triazolopyridazine Derivatives: Triazolopyridazines are fused heterocyclic systems that can be synthesized from pyridazine (B1198779) precursors. mdpi.comnih.govnih.gov For instance, a 3-chloropyridazine (B74176) derivative, which could potentially be synthesized from the corresponding pyridazinone, can react with hydrazine to form a hydrazinylpyridazine. nih.gov This intermediate can then undergo cyclization with reagents like formic acid or triethyl orthoformate to yield a triazolo[4,3-b]pyridazine. Another route involves the reaction of a 3-aminopyridazine (B1208633) with a nitrile under oxidative conditions. researchgate.net

Oxazinone Derivatives: The synthesis of oxazinone derivatives can be approached through various routes. One plausible method involves the reaction of an α,β-unsaturated acyl isocyanate with a suitable dienophile in a Diels-Alder reaction. Alternatively, the reaction of 2-cyano-3-(furan-3-yl)prop-2-enoic acid with a hydroxylamine (B1172632) derivative could potentially lead to the formation of an N-hydroxy-β-amino acid, which upon cyclization could yield a dihydro-1,2-oxazin-6-one derivative.

Furanone Derivatives: Substituted 3(2H)-furanones can be synthesized through the cyclization of γ-hydroxyalkynones or the domino reaction of α,β-acetylenic γ-hydroxy nitriles. While not a direct cycloaddition of the starting furan-containing acid, its structural elements could be incorporated into precursors for such cyclizations. For example, a synthetic pathway could be envisioned where the furan-3-yl group is part of a larger molecule that undergoes a gold-catalyzed cyclization to form the furanone ring. google.com

| Heterocycle | Potential Synthetic Precursor from 2-Cyano-3-(furan-3-yl)prop-2-enoic acid | Key Reagents for Transformation |

| Pyridazinone | The acid itself | Hydrazine hydrate |

| Triazolopyridazine | 6-(Furan-3-yl)pyridazin-3(2H)-one | PCl₅/POCl₃, then Hydrazine, then Formic acid |

| Oxazinone | The acid itself | Hydroxylamine, followed by cyclizing agent |

| Furanone | A more complex precursor incorporating the furan-3-yl moiety | Gold or other transition metal catalysts |

Design and Elaboration of Derivatives and Analogs of 2 Cyano 3 Furan 3 Yl Prop 2 Enoic Acid

Furan (B31954) Ring Functionalization and Substitution Effects

The furan ring is a cornerstone of the 2-cyano-3-(furan-3-yl)prop-2-enoic acid structure, and its functionalization is a key strategy for modifying the molecule's properties. The reactivity of the furan ring, particularly the C-H bonds, allows for the introduction of a variety of substituents.

The synthesis of the parent compound itself typically involves a Knoevenagel condensation between a furan aldehyde and an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or cyanoacetic acid. mdpi.comscielo.org.mxresearchgate.net For the 3-furyl isomer, this would start with 3-furaldehyde. The efficiency and conditions of this reaction can be influenced by the choice of catalyst and solvent. For instance, piperidine (B6355638) is a commonly used basic catalyst for this condensation. researchgate.netnih.gov More advanced catalytic systems, such as biogenic carbonates, have also been explored for similar reactions, offering high yields and stereoselectivity under solvent-free conditions. mdpi.com

Further functionalization of the furan ring can be achieved through various organic reactions. While much of the available literature focuses on the more common 2-furyl isomer, the principles can be extended to the 3-furyl analog. Electrophilic substitution reactions on the furan ring, such as nitration, halogenation, and acylation, are well-established. dokumen.pub The position of substitution is directed by the existing groups on the ring.

More targeted C-H activation and functionalization methods are also being developed. For example, the C3-alkylation of furfural (B47365) derivatives has been achieved using homogeneous ruthenium catalysts, although this often requires a directing group and high temperatures. nih.gov The development of continuous flow processes for such reactions is an area of active research to improve safety and scalability. nih.gov Additionally, methods for the 2,3-difunctionalization of furan rings have been developed using magnesiation and sulfoxide-magnesium exchange reactions, which could be adapted for the synthesis of complex derivatives of the target compound. sci-hub.senih.gov

Table 1: Examples of Reactions for Furan Ring Functionalization and Derivative Synthesis

| Reaction Type | Starting Material(s) | Reagents and Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Furan-2-aldehyde, Ethyl cyanoacetate | Piperidine, Ethanol, Room temperature, 8h | (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate | Quantitative | researchgate.netnih.gov |

| Knoevenagel Condensation | 5-Hydroxymethylfurfural, Ethyl cyanoacetate | Biogenic Ca/Ba carbonate, 100 °C, 1h, solvent-free | (E)-Ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate | 87% | mdpi.com |

| Hydroarylation | 3-(Furan-2-yl)propenoic acid, Benzene (B151609) | AlCl₃, Room temperature, 1h | 3-Phenyl-3-(furan-2-yl)propanoic acid | 65% | nih.gov |

| C3-Alkylation | Furfural imine derivative, Vinyltriethoxysilane | Ru₃(CO)₁₂, Toluene, 130 °C, Continuous flow | C3-alkylated furan derivative | Not specified | nih.gov |

| 2,3-Difunctionalization | 2-Arylsulfinyl furan | 1. TMPMgCl·LiCl; 2. Electrophile; 3. iPrMgCl·LiCl; 4. Cross-coupling | 2,3-Disubstituted furan | Variable | sci-hub.se |

Modifications of the Carboxylic Acid and Cyano Moieties

The carboxylic acid and cyano groups are prime targets for modification to generate a wide array of derivatives, including esters, amides, and other functional groups. These modifications can significantly alter the chemical and physical properties of the parent compound.

Esterification of the carboxylic acid is a common transformation. For example, ethyl 2-cyano-3-(furan-2-yl)acrylate can be synthesized directly via the Knoevenagel condensation of furan-2-aldehyde with ethyl cyanoacetate. researchgate.netnih.govisaac-scientific.comnih.gov Thermodynamic studies have been conducted on some of these ethyl ester derivatives to determine their enthalpies of formation and sublimation. isaac-scientific.com

Amide synthesis from the carboxylic acid can be achieved through standard coupling reactions. This involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with an amine. organic-chemistry.orgmasterorganicchemistry.com A variety of coupling reagents are available for this purpose, such as dicyclohexylcarbodiimide (B1669883) (DCC) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU), which allow for the formation of amide bonds under mild conditions. organic-chemistry.orgmasterorganicchemistry.com

The cyano group also offers opportunities for chemical transformation. While the primary focus in many studies is on derivatives retaining the cyano group, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, leading to dicarboxylic acid or amide-acid derivatives, respectively.

Furthermore, the active methylene group in precursors like ethyl cyanoacetate can be varied to introduce different functionalities from the start of the synthesis. For instance, using 2-cyanoacetamide (B1669375) instead of ethyl cyanoacetate in the Knoevenagel condensation with an appropriate aldehyde leads to the formation of a 2-cyanoacrylamide derivative. gvpress.com

Table 2: Examples of Carboxylic Acid and Cyano Moiety Modifications

| Modification | Starting Material | Reagents and Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Esterification | 2-Cyano-3-(furan-2-yl)prop-2-enoic acid | Ethanol, Acid catalyst | Ethyl 2-cyano-3-(furan-2-yl)acrylate | Conversion of carboxylic acid to ethyl ester. | isaac-scientific.comnih.gov |

| Amide Synthesis | 2-Cyano-3-(furan-3-yl)prop-2-enoic acid | Amine, Coupling agent (e.g., DCC, COMU) | 2-Cyano-3-(furan-3-yl)prop-2-enamide derivative | Formation of an amide bond from the carboxylic acid. | organic-chemistry.orgmasterorganicchemistry.com |

| Acrylamide (B121943) Synthesis | Furan-3-aldehyde, 2-Cyanoacetamide | Basic catalyst (e.g., piperidine) | 2-Cyano-3-(furan-3-yl)acrylamide | Direct synthesis of an acrylamide derivative. | gvpress.com |

| Acrylonitrile Synthesis | 5-Hydroxymethylfurfural, Malononitrile (B47326) | Biogenic Ca/Ba carbonate, 100 °C, 1h, solvent-free | 2-((5-(Hydroxymethyl)furan-2-yl)methylene)malononitrile | Use of malononitrile to form a dinitrile derivative. | mdpi.com |

Synthesis of Chiral Derivatives and Enantiomeric Studies

The introduction of chirality into the 2-cyano-3-(furan-3-yl)prop-2-enoic acid scaffold can lead to enantiomers with distinct biological activities and physical properties. While specific studies on the asymmetric synthesis of this particular compound are not widely reported, general strategies for creating chiral furan-containing molecules can be considered.

One approach is the use of chiral catalysts in the synthesis. For example, asymmetric aldol (B89426) reactions or Knoevenagel condensations could potentially be achieved using chiral catalysts to favor the formation of one enantiomer. rsc.org The development of catalytic asymmetric methods for the synthesis of trifluoromethyl-substituted tertiary propargylic alcohols via direct aldol reactions highlights the potential of using chiral metal complexes to control stereochemistry. rsc.org

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to one of the reactants, directing the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the chiral product.

Resolution of a racemic mixture is also a viable method. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Alternatively, chiral chromatography can be employed to separate the enantiomers.

Furthermore, modifications to the core structure can introduce chiral centers. For instance, the reduction of the acrylic double bond in a prochiral derivative could be performed enantioselectively using a chiral hydrogenation catalyst. The synthesis of furan-indole compounds bearing both axial and central chirality through organocatalytic asymmetric annulation demonstrates the feasibility of constructing complex chiral architectures based on the furan motif. core.ac.uk

While direct enantiomeric studies on 2-cyano-3-(furan-3-yl)prop-2-enoic acid are limited in the literature, the existing knowledge in asymmetric synthesis provides a strong foundation for the future development of its chiral derivatives.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry and materials science to modify the properties of a molecule while retaining its essential biological activity or function. nih.govprinceton.edusci-hub.seresearchgate.net This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties.

For the 2-cyano-3-(furan-3-yl)prop-2-enoic acid scaffold, several bioisosteric replacements can be envisioned:

Furan Ring Bioisosteres: The furan ring can be replaced by other five-membered aromatic heterocycles such as thiophene, pyrrole (B145914), or thiazole. researchgate.net Thiophene is a particularly common bioisostere for furan. These replacements can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. For instance, thiophene-based cyanoacrylates have been synthesized and their crystal structures and properties studied. nih.gov Benzene or substituted phenyl rings can also be considered as bioisosteres, leading to compounds like 2-cyano-3-phenylprop-2-enoic acid derivatives.

Carboxylic Acid Bioisosteres: The carboxylic acid group is frequently replaced by other acidic functionalities to improve pharmacokinetic properties. Common bioisosteres for carboxylic acids include tetrazole, hydroxamic acid, and certain sulfonamides. mdpi.com These groups can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid.

Cyano Group Bioisosteres: The cyano group can be replaced by other small, electron-withdrawing groups. Halogens, particularly fluorine, or a trifluoromethyl group could be considered as potential bioisosteres. nih.gov

The thoughtful application of bioisosteric replacements can lead to the discovery of novel analogs of 2-cyano-3-(furan-3-yl)prop-2-enoic acid with improved characteristics for various applications.

Table 3: Potential Bioisosteric Replacements for 2-Cyano-3-(furan-3-yl)prop-2-enoic Acid

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Furan | Thiophene | Similar size and electronics, alters metabolic stability. | researchgate.netnih.gov |

| Furan | Pyrrole | Introduces a hydrogen bond donor. | researchgate.net |

| Furan | Thiazole | Modifies electronic distribution and potential for new interactions. | researchgate.net |

| Carboxylic Acid | Tetrazole | Similar pKa, improved metabolic stability and bioavailability. | mdpi.com |

| Carboxylic Acid | Hydroxamic Acid | Maintains acidity and hydrogen bonding, introduces metal-chelating properties. | mdpi.com |

| Cyano Group | Trifluoromethyl (CF₃) | Strong electron-withdrawing group, can enhance metabolic stability. | nih.gov |

Development of Polymeric or Oligomeric Structures Incorporating the Core Scaffold

The 2-cyano-3-(furan-3-yl)prop-2-enoic acid scaffold contains functionalities that make it a potential monomer for the synthesis of novel polymers and oligomers. Both the acrylic double bond and the furan ring can participate in polymerization reactions.

The polymerization of cyanoacrylates is well-known, primarily through anionic polymerization, which is responsible for their use as instant adhesives. researchgate.net This rapid polymerization is initiated by nucleophiles, even weak ones like water. Radical polymerization of cyanoacrylates is also possible, though it typically requires more controlled conditions. researchgate.net The acrylic moiety of 2-cyano-3-(furan-3-yl)prop-2-enoic acid or its esters could therefore undergo chain-growth polymerization to form a polymer with furan rings as pendant groups.

The furan ring itself can be involved in polymerization. Furan-based polymers are a significant area of research, particularly with the aim of using renewable resources to create new materials. dokumen.pubcore.ac.uk For example, furan derivatives can be used to synthesize polyesters, polyamides, and polyurethanes. dokumen.pubcore.ac.uk The polymerization can proceed through the functional groups attached to the furan ring or by ring-opening polymerization under certain conditions. The Diels-Alder reaction of the furan ring is another powerful tool for creating thermoreversible polymers and cross-linked networks. acs.org

The combination of a polymerizable acrylic group and a furan ring in one molecule opens up possibilities for creating multifunctional polymers. For instance, copolymerization of a furan-containing monomer like 2-vinylfuran with other monomers such as styrene (B11656) has been shown to be feasible via atom transfer radical polymerization (ATRP). acs.org This suggests that 2-cyano-3-(furan-3-yl)prop-2-enoic acid derivatives could be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer.

While the direct polymerization of 2-cyano-3-(furan-3-yl)prop-2-enoic acid has not been extensively reported, the known reactivity of its constituent parts provides a strong basis for its potential as a monomer in the development of novel polymeric materials.

Theoretical and Computational Chemistry Investigations of 2 Cyano 3 Furan 3 Yl Prop 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on density functional theory (DFT), offer deep insights into the molecular structure, electronic behavior, and reactivity of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Cyano-3-(furan-3-yl)prop-2-enoic acid, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The electronic structure, which describes the distribution of electrons within the molecule, can also be thoroughly analyzed. DFT provides information on electron density, molecular orbital shapes, and electrostatic potential surfaces. These insights are crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To understand how 2-Cyano-3-(furan-3-yl)prop-2-enoic acid interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. This method is used to calculate the electronic excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy one. These calculated energies can be directly related to the absorption peaks observed in an experimental UV-Visible spectrum. TD-DFT calculations would allow for the prediction of the maximum absorption wavelength (λmax) and the oscillator strengths, which indicate the intensity of the electronic transitions.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies) and Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for predicting the molecule's reactivity in various chemical reactions.

| Reactivity Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (Egap) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting tendency |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Conformational Analysis and Stereochemical Prediction

The presence of rotatable single bonds in 2-Cyano-3-(furan-3-yl)prop-2-enoic acid means that it can exist in different spatial arrangements, or conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating these bonds to identify the most stable conformers (energy minima) and the transition states between them. This analysis is crucial for understanding the molecule's flexibility and its preferred shape, which can influence its biological activity and physical properties. Computational methods can predict the relative energies of different conformers and the energy barriers for their interconversion. Furthermore, the presence of a carbon-carbon double bond gives rise to the possibility of E/Z isomerism. Computational chemistry can be used to calculate the relative stabilities of these stereoisomers.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid will arrange themselves in a specific, repeating pattern known as a crystal lattice. The nature of this arrangement, or crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. It generates a three-dimensional surface around a molecule that is defined by the electron distribution of the molecule and its neighbors. The surface is colored according to different properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.

| Interaction Type | Typical Contribution |

| H···H | Often the largest contribution due to the abundance of hydrogen atoms. |

| O···H / H···O | Indicative of hydrogen bonding. |

| C···H / H···C | Represents weaker C-H···π or van der Waals interactions. |

| C···C | Can indicate π-π stacking interactions. |

| N···H / H···N | Potential for hydrogen bonding involving the cyano group. |

3D Interaction Energy Calculations in Crystal Lattices

The stability and packing of molecules in a crystal lattice are governed by a complex interplay of intermolecular interactions. Computational chemistry provides powerful tools to dissect and quantify these interactions. For derivatives of cyanoacrylic acid, understanding the energetics of the crystal lattice is crucial for predicting polymorphism and material properties. Although specific 3D interaction energy calculations for 2-Cyano-3-(furan-3-yl)prop-2-enoic acid are not extensively documented in publicly available literature, the methodology can be understood from studies on analogous compounds, such as ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate.

A common approach involves using the Hirshfeld surface analysis, which maps the close contacts of a molecule in a crystal. This analysis allows for the visualization and quantification of different intermolecular interactions. The Hirshfeld surface is generated based on the electron distribution of a molecule, and the regions of different types of close contacts can be color-coded to highlight the nature and relative importance of these interactions.

Energy decomposition analysis (EDA) is another powerful computational tool that can provide deeper insights into the nature of intermolecular interactions by breaking down the total interaction energy into physically meaningful components such as electrostatic, Pauli repulsion, dispersion, and charge transfer energies. This method allows for a more nuanced understanding of the forces holding the crystal lattice together.

Below is a representative table illustrating the kind of data that can be obtained from Hirshfeld surface analysis for a molecule with similar functional groups.

| Interaction Type | Contribution to Crystal Packing (%) |

|---|---|

| H···H | 43.9 |

| H···N/N···H | 17.0 |

| H···O/O···H | 13.9 |

| C···C | 10.1 |

Data based on a representative cyanoacrylate derivative, ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. iucr.org

Role of Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid, featuring a carboxylic acid group, a cyano group, and a furan (B31954) ring, suggests the presence of a variety of non-covalent interactions that play a crucial role in its supramolecular chemistry.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bonding involving the carboxylic acid moiety. Carboxylic acids are well-known to form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, and vice versa. libretexts.org This results in a characteristic cyclic arrangement. The presence of the furan ring's oxygen atom and the cyano group's nitrogen atom provides additional potential hydrogen bond acceptors.

Other Non-Covalent Interactions: Beyond classical hydrogen bonding, other weaker interactions are also anticipated to be important. These include:

C-H···O and C-H···N Interactions: The hydrogen atoms attached to the furan ring and the vinyl group can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carboxyl group or the furan ring, and the nitrogen atom of the cyano group.

Computational studies on furan dimers have shown that C–H⋯O hydrogen bonds and stacking interactions can have similar energies, indicating that both types of interactions are crucial in determining the arrangement of furan-containing molecules. nih.gov The interplay of these various non-covalent interactions dictates the final three-dimensional architecture of the crystal.

A summary of potential non-covalent interactions in 2-Cyano-3-(furan-3-yl)prop-2-enoic acid is provided in the table below.

| Interaction | Donor | Acceptor | Potential Role |

|---|---|---|---|

| Hydrogen Bond | -COOH | -COOH | Formation of dimeric structures |

| Hydrogen Bond | -COOH | Furan Oxygen | Intermolecular linkage |

| Hydrogen Bond | -COOH | Cyano Nitrogen | Intermolecular linkage |

| C-H···O Interaction | Furan C-H, Vinyl C-H | Carbonyl Oxygen, Furan Oxygen | Stabilization of crystal packing |

| π–π Stacking | Furan Ring | Furan Ring | Contribution to crystal cohesion |

Computational Elucidation of Reaction Mechanisms and Transition States

The synthesis of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid is typically achieved through a Knoevenagel condensation reaction. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, in this case, furan-3-carbaldehyde and cyanoacetic acid, respectively. The reaction is usually catalyzed by a weak base. wikipedia.org

Computational chemistry serves as a powerful tool to elucidate the detailed mechanism of such reactions, providing insights into the structure and energetics of reactants, intermediates, transition states, and products. Density Functional Theory (DFT) is a commonly employed method for these investigations.

The generally accepted mechanism for the Knoevenagel condensation proceeds through the following key steps:

Deprotonation: The basic catalyst removes a proton from the active methylene group of cyanoacetic acid, forming a resonance-stabilized carbanion (enolate).

Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of furan-3-carbaldehyde, leading to the formation of a tetrahedral intermediate.

Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to yield an aldol-type addition product.

Dehydration: The aldol (B89426) product undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, 2-Cyano-3-(furan-3-yl)prop-2-enoic acid. This step is often facilitated by the presence of the electron-withdrawing cyano and carboxyl groups.

Computational studies can be employed to:

Map the Potential Energy Surface (PES): By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate, a detailed energy profile of the reaction can be constructed.

Characterize Transition States: The geometry of the transition state for each elementary step can be located and characterized by the presence of a single imaginary frequency in the vibrational analysis. The structure of the transition state provides crucial information about the bond-making and bond-breaking processes. All chemical transformations pass through an unstable structure called the transition state, which is poised between the chemical structures of the substrates and products. dntb.gov.ua

Determine Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

For the Knoevenagel condensation leading to 2-Cyano-3-(furan-3-yl)prop-2-enoic acid, computational analysis would likely focus on the energetics of the C-C bond formation and the subsequent dehydration step, as these are often the rate-determining steps.

The table below outlines the key stages of the Knoevenagel condensation and the insights that can be gained from computational analysis.

| Reaction Step | Description | Computational Insights |

|---|---|---|

| Deprotonation | Formation of the enolate from cyanoacetic acid. | Calculation of the pKa of cyanoacetic acid and the stability of the enolate. |

| Nucleophilic Addition | Attack of the enolate on furan-3-carbaldehyde. | Determination of the transition state structure and activation energy for C-C bond formation. |

| Protonation | Formation of the aldol addition product. | Analysis of the relative stability of the intermediate. |

| Dehydration | Elimination of water to form the final product. | Calculation of the transition state and activation energy for the elimination step. |

Biological and Biomedical Research Applications: Mechanistic Insights and Target Identification

Exploration of Biological Activities Attributed to the Furan (B31954) Ring and Cyanoacrylate Moiety

The furan ring is a heterocyclic aromatic compound that serves as a fundamental skeleton in numerous biologically active molecules. ijabbr.comresearchgate.net Its presence can confer a wide range of pharmacological properties. Furan derivatives have been extensively studied and are known to exhibit antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, and anticancer activities. ijabbr.comresearchgate.netutripoli.edu.ly They also show effects on the central nervous system, including antidepressant, anticonvulsant, and anxiolytic properties. ijabbr.comutripoli.edu.ly The versatility of the furan moiety is such that even minor changes in its substitution pattern can lead to significant differences in biological action, making it a valuable scaffold in medicinal chemistry. researchgate.netutripoli.edu.ly

Similarly, the cyanoacrylate moiety (a cyano group and a carboxyl group attached to a carbon-carbon double bond) is a highly reactive and functionalized structure. Cyanoacrylates are recognized for a variety of biological effects. Studies have shown that compounds containing this moiety possess herbicidal, fungicidal, antiviral, and plant growth regulatory activities. nih.govmdpi.com Some cyanoacrylate derivatives have been investigated for their potential as antitumor agents. mdpi.com The combination of the established bioactivity of the furan ring and the functional utility of the cyanoacrylate group provides a strong rationale for exploring the biomedical applications of compounds like 2-cyano-3-(furan-3-yl)prop-2-enoic acid.

Mechanistic Studies on Specific Biological Targets

Research has focused on how derivatives of the core furan-cyanoacrylate structure interact with specific enzymes and cellular components, revealing potential therapeutic targets.

The mitochondrial pyruvate (B1213749) carrier (MPC) is a protein complex responsible for transporting pyruvate into the mitochondrial matrix, a critical step in cellular metabolism. nih.gov Inhibition of the MPC is being explored as a therapeutic strategy for conditions like metabolic dysfunction-associated steatohepatitis (MASH), type 2 diabetes, and certain cancers. nih.gov Alpha-cyano-cinnamates were among the first MPC inhibitors identified. nih.gov

More recently, non-indole derivatives that retain the core cyanoacrylate structure have been developed as highly potent MPC inhibitors. nih.gov A key example is a derivative containing a furan ring, (E)-2-cyano-3-[5-(2-nitrophenyl)-2-furyl]acrylic acid , which demonstrated exceptionally tight binding with an IC₅₀ (half-maximal inhibitory concentration) of just 5 nM. nih.gov Mechanistic studies show that these inhibitors act competitively, binding to the central pyruvate binding site in the outward-open state of the carrier. nih.gov They effectively mimic pyruvate's interactions while also utilizing aromatic stacking to secure their position, thus blocking pyruvate transport. nih.gov

Table 1: Inhibition of Mitochondrial Pyruvate Respiration by Cyanoacrylate Derivatives

| Compound | Structure | Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| UK5099 | α-cyano-4-hydroxycinnamate | Mitochondrial Pyruvate Carrier (MPC) | 50 nM | nih.gov |

| (E)-2-cyano-3-[5-(2-nitrophenyl)-2-furyl]acrylic acid (C7) | Furan-containing cyanoacrylate | Mitochondrial Pyruvate Carrier (MPC) | 5 nM | nih.gov |

| BE1985 | Pyrazole-based α-cyano-cinnamic acid | Mitochondrial Pyruvate Respiration | 0.638 μM | nih.gov |

| BE2652 (38) | Unsubstituted phenyl-pyrazole cyano-acrylic acid | Mitochondrial Pyruvate Respiration | 0.796 μM | nih.gov |

The urokinase-type plasminogen activator (uPA) is an enzyme that plays a critical role in cancer invasion and metastasis. nih.gov Consequently, inhibiting uPA is a key strategy in oncology research. nih.gov While direct studies on 2-cyano-3-(furan-3-yl)prop-2-enoic acid as a urokinase inhibitor are not prominent, research on related heterocyclic systems highlights the potential of this structural class. For instance, 4-substituted benzo[b]thiophene-2-carboxamidines, which feature a sulfur-containing ring system structurally related to the furan-containing benzofuran, have been identified as a potent and selective class of synthetic uPA inhibitors. researchgate.net Compounds from this class, such as B428 and B623 , inhibit human uPA with IC₅₀ values of 0.32 µM and 0.07 µM, respectively, representing a significant increase in potency over previously known inhibitors. researchgate.net This suggests that heterocyclic scaffolds, including those based on furan, are promising for the development of anti-invasive cancer drugs targeting urokinase. researchgate.net

The inherent reactivity and structural features of furan and cyanoacrylate derivatives make them useful as chemical probes for studying the function and structure of various enzymes and receptors. ijabbr.com For example, furan derivatives have been investigated as inhibitors of p38 kinase, a key enzyme in cellular inflammatory responses. nih.gov

Furthermore, cyano-substituted indole (B1671886) derivatives, which share structural similarities with furan-based cyanoacrylates, have been designed to bind to α-synuclein aggregates. nih.gov These aggregates are hallmarks of neurodegenerative diseases like Parkinson's disease. nih.gov By systematically modifying the structure, researchers can develop probes that bind with high affinity and selectivity, allowing for the imaging and study of these pathological protein formations. nih.gov The ability of these compounds to interact with specific biological targets with high affinity makes them valuable tools for identifying bioactive chemicals and understanding disease mechanisms. ijabbr.com

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. Such studies systematically alter the chemical structure of a lead compound to understand how these changes affect its biological activity.

For MPC inhibitors, SAR studies on pyrazole-based α-cyano-cinnamic acid derivatives revealed key insights. Exploration of substituents on a phenyl ring at position 3 of the pyrazole (B372694) core showed that an unsubstituted phenyl ring resulted in weaker activity (EC₅₀ = 0.796 μM) compared to the initial hit compound. nih.gov Further studies investigated masking the carboxyl group by converting it to an ethyl ester or a tertiary butyl ester, which can be useful for creating prodrugs with improved physicochemical properties. nih.gov

In the development of ligands for α-synuclein fibrils, SAR studies on cyano-substituted indole derivatives were conducted. nih.gov These studies explored changing substituent positions and altering the length of the π-conjugated system. nih.gov It was found that compounds with a malononitrile (B47326) moiety at the 3-position of the indole ring and an N-benzyl group generally showed good binding potency. nih.gov The introduction of an iodine atom to create a potential imaging agent resulted in a compound with a moderate binding affinity (Kᵢ = 17.4 ± 5.6 nM) and good selectivity over Aβ fibrils. nih.gov

Table 2: Structure-Activity Relationship (SAR) of α-Synuclein Ligands

| Compound ID | Modification | Binding Affinity (Kᵢ) to α-Syn Fibrils | Reference |

|---|---|---|---|

| 23 | 3-position malononitrile, N-benzyl group | High | nih.gov |

| 29 | 3-position malononitrile, N-benzyl group | Moderate | nih.gov |

| 30 | 3-position malononitrile, N-benzyl group | High | nih.gov |

| 51 | Iodine atom introduced to compound 23 scaffold | 17.4 ± 5.6 nM | nih.gov |

Role as Precursors for the Synthesis of Complex Molecules with Potential Biomedical Utility

Beyond its own potential bioactivity, the furan ring within a molecule can serve as a versatile synthetic intermediate or a "masking group" for other functional groups during the synthesis of more complex molecules. youtube.com A notable example is its use as a precursor to a carboxylic acid. youtube.com

In a retrosynthetic analysis of a Factor Xa inhibitor, a furan ring was used as a masked version of a carboxylic acid to solve a significant regioselectivity problem. youtube.com In the forward synthesis, a 1,3-dicarbonyl compound was needed where a hydrazine (B178648) would selectively react with one carbonyl over the other. By having a furan ring in place of what would eventually be a carboxylic acid, the electrophilicity of the adjacent carbonyl group was reduced. youtube.com After the desired reaction with the hydrazine to form a pyrazole ring, the furan ring was unmasked. youtube.com Using strongly oxidizing conditions (ruthenium trichloride (B1173362) and sodium periodate), the furan was cleaved to reveal the required carboxylic acid functional group. youtube.com This clever use of the furan as a stable precursor that can be transformed later in the synthesis highlights its utility in constructing complex molecules with potential biomedical applications. nih.govyoutube.com

Emerging Research Areas and Future Perspectives for 2 Cyano 3 Furan 3 Yl Prop 2 Enoic Acid

Development of More Efficient and Sustainable Synthetic Methodologies

The primary route for synthesizing 2-Cyano-3-(furan-3-yl)prop-2-enoic acid is the Knoevenagel condensation. This well-established reaction involves the condensation of furan-3-carboxaldehyde with an active methylene (B1212753) compound, typically cyanoacetic acid, in the presence of a basic catalyst. wikipedia.org

Future research in this area is geared towards developing more sustainable and efficient synthetic protocols. Key areas of focus include:

Green Catalysts: Exploration of environmentally benign catalysts such as solid bases, ionic liquids, and biocatalysts to replace traditional homogeneous bases, which often require cumbersome work-up procedures and generate waste. For instance, DABCO-catalyzed Knoevenagel condensation has shown promise in providing a versatile and eco-friendly solvent-catalyst system. rsc.org

Alternative Solvents: A shift towards greener solvents like water, ethanol, or even solvent-free conditions is a critical aspect of sustainable synthesis. rsc.org Water-mediated Knoevenagel condensations, in particular, are gaining traction due to their minimal environmental impact. rsc.org

Process Intensification: The use of microwave irradiation or ultrasound technology can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Catalyst | Solvent | Key Advantages |

| Conventional | Piperidine (B6355638), Pyridine | Ethanol, Toluene | Well-established, good yields |

| Green Synthesis | Solid bases (e.g., hydrotalcites), Ionic Liquids | Water, Ethanol, Solvent-free | Recyclable catalyst, reduced waste, milder conditions |

| Catalytic Transfer Hydrogenation | Metal catalysts | Various | Potential for one-pot synthesis from furan-3-carboxylic acid |

| Microwave-Assisted | Basic catalysts | Polar solvents | Rapid reaction times, higher yields |

Rational Design and Synthesis of Derivatives with Enhanced Target Specificity

The furan (B31954) scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The cyanoacrylic acid moiety also contributes to the biological profile of molecules, often acting as a Michael acceptor or a key interacting group with biological targets.

The rational design of derivatives of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid holds immense potential for developing compounds with enhanced potency and selectivity. Structure-activity relationship (SAR) studies on related furan-based compounds provide a roadmap for targeted modifications. nih.gov Key strategies include:

Substitution on the Furan Ring: Introducing various substituents (e.g., halogens, alkyl, aryl, or nitro groups) at the C2, C4, and C5 positions of the furan ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to specific targets.

Modification of the Acrylate Moiety: Esterification or amidation of the carboxylic acid group can alter the pharmacokinetic properties of the compound, such as its solubility and membrane permeability.

Introduction of Additional Pharmacophores: Hybrid molecules incorporating other known pharmacophores, such as pyrazole (B372694) or thiophene, could lead to compounds with novel or dual modes of action.

Below is a table outlining potential derivatives and their intended effects based on SAR principles:

| Derivative Type | Modification | Potential Impact on Activity |

| Furan-Substituted | Addition of electron-withdrawing groups (e.g., -NO2) | Enhanced electrophilicity, potential for increased antimicrobial activity |

| Furan-Substituted | Addition of electron-donating groups (e.g., -OCH3) | Altered electronic distribution, potential for modified receptor binding |

| Acrylate-Modified | Conversion to esters or amides | Improved bioavailability and metabolic stability |

| Hybrid Molecules | Incorporation of a second heterocyclic ring | Potential for dual-target activity or enhanced potency |

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For 2-Cyano-3-(furan-3-yl)prop-2-enoic acid, computational modeling can provide profound insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Future applications of computational modeling in this context include:

Prediction of Physicochemical Properties: DFT calculations can accurately predict key properties such as molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gap, dipole moment, and polarizability). researchgate.net These predictions are crucial for understanding the molecule's behavior and potential applications.

Reaction Mechanism Elucidation: Computational studies can be employed to investigate the reaction mechanisms of its synthesis, helping to optimize reaction conditions and identify more efficient catalytic systems.

Virtual Screening and Docking Studies: By creating a virtual library of derivatives, molecular docking simulations can be used to predict their binding affinities to various biological targets, such as enzymes or receptors. This in-silico screening can prioritize the synthesis of compounds with the highest potential for biological activity.

Predicting Optoelectronic Properties: For applications in materials science, computational models can predict the absorption and emission spectra, charge transport properties, and other relevant parameters of the molecule and its derivatives. researchgate.net

Exploration of Applications in Optoelectronic Materials (Drawing parallels from related cyanoacrylates in Dye-Sensitized Solar Cells)

Cyanoacrylic acid derivatives have been extensively studied as sensitizers in dye-sensitized solar cells (DSSCs). The cyano and carboxylic acid groups act as electron-withdrawing and anchoring moieties, respectively, facilitating electron injection from the dye to the semiconductor (typically TiO2). researchgate.net The furan ring, as a π-conjugated system, can also play a crucial role in the light-harvesting and charge-transfer processes.

While direct research on 2-Cyano-3-(furan-3-yl)prop-2-enoic acid in DSSCs is limited, strong parallels can be drawn from studies on its furan-2-yl and thiophene-2-yl analogues. researchgate.netlbl.gov The position of the heteroatom in the furan ring can influence the electronic properties and, consequently, the performance of the DSSC.

Future research in this area will likely involve:

Synthesis and Characterization: Synthesizing 2-Cyano-3-(furan-3-yl)prop-2-enoic acid and its derivatives and evaluating their photophysical and electrochemical properties.